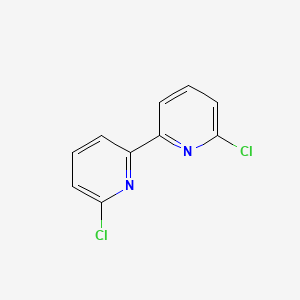

6,6'-Dichlor-2,2'-bipyridin

Übersicht

Beschreibung

6,6’-Dichloro-2,2’-bipyridine is an organic compound with the molecular formula C10H6Cl2N2. It is a derivative of bipyridine, where two chlorine atoms are substituted at the 6 and 6’ positions of the bipyridine ring. This compound is known for its applications in coordination chemistry, where it serves as a ligand forming complexes with various metal ions .

Wissenschaftliche Forschungsanwendungen

6,6’-Dichloro-2,2’-bipyridine has several applications in scientific research:

Chemistry: It is widely used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

Biology: Metal complexes of 6,6’-Dichloro-2,2’-bipyridine are investigated for their potential biological activities, including anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of these metal complexes in treating various diseases.

Industry: The compound is used in the development of advanced materials and catalysts for industrial processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-2,2’-bipyridine typically involves the reaction of 2-chloropyridine with a base such as butyllithium (BuLi) and dimethylamine ethylene oxide (Me2N(CH2)2OLi). This reaction facilitates the regioselective lithiation at the C-6 position of the pyridine ring. The resulting 6-lithio-2-chloropyridine then reacts with another molecule of 2-chloropyridine to form the desired bipyridine product .

Industrial Production Methods: While specific industrial production methods for 6,6’-Dichloro-2,2’-bipyridine are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6,6’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Coordination Reactions: It forms complexes with metal ions, which is a significant aspect of its reactivity.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can replace the chlorine atoms.

Coordination Reactions: Metal salts (e.g., palladium chloride, platinum chloride) are commonly used to form coordination complexes.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted bipyridine derivatives can be formed.

Coordination Complexes: Metal-bipyridine complexes with diverse structures and properties

Wirkmechanismus

The mechanism of action of 6,6’-Dichloro-2,2’-bipyridine primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The specific molecular targets and pathways depend on the metal ion and the structure of the complex formed .

Vergleich Mit ähnlichen Verbindungen

2,2’-Bipyridine: Lacks the chlorine substituents, making it less sterically hindered and more flexible in forming complexes.

4,4’-Dichloro-2,2’-bipyridine: Chlorine atoms are substituted at the 4 and 4’ positions, leading to different electronic and steric properties.

6,6’-Dimethyl-2,2’-bipyridine: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and coordination behavior

Uniqueness of 6,6’-Dichloro-2,2’-bipyridine: The presence of chlorine atoms at the 6 and 6’ positions imparts unique electronic properties and steric effects, making it a valuable ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions distinguishes it from other bipyridine derivatives .

Biologische Aktivität

6,6'-Dichloro-2,2'-bipyridine (DCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6Cl2N2

- Molar Mass : 233.07 g/mol

- Melting Point : Approximately 150 °C

- Solubility : Soluble in organic solvents such as ethanol and acetone; less soluble in water.

The biological activity of DCP primarily arises from its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various biological molecules, influencing biochemical pathways. The specific interactions depend on the metal ion involved and the structure of the resulting complex.

Anticancer Properties

Research indicates that DCP and its metal complexes exhibit promising anticancer properties. For instance, studies have shown that DCP can form complexes with ruthenium that demonstrate significant cytotoxicity against various cancer cell lines, including HCT-15 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cells. The cytotoxicity is attributed to the ability of these complexes to bind to DNA and inhibit its replication .

Antimicrobial Activity

DCP has also been investigated for its antimicrobial properties. The compound's structure allows it to interact with bacterial ribosomal subunits, potentially inhibiting protein synthesis. This mechanism is similar to that of established antibiotics . Studies have suggested that DCP could serve as a scaffold for developing new antimicrobial agents against resistant strains of bacteria.

Study 1: Ruthenium Complexes

A recent study synthesized several ruthenium(II) complexes incorporating DCP derivatives. These complexes were characterized by their ability to bind DNA and exhibit antioxidant activity. In vitro tests showed that these complexes effectively inhibited the growth of cancer cells while displaying lower toxicity towards normal cells .

| Complex | Cancer Cell Line | IC50 (µM) | Antioxidant Activity |

|---|---|---|---|

| [RuCl₂(bpy)(S-DMSO)₂] | HeLa | 12.5 | Moderate |

| [RuCl₂(H₂L₁)(S-DMSO)₂] | HCT-15 | 8.3 | High |

| [RuCl₂(H₂L₂)(S-DMSO)₂] | MCF7 | 10.1 | Very High |

Study 2: Coordination Chemistry

Another investigation focused on the coordination chemistry of DCP with various metal ions. The study highlighted how these metal complexes could modulate enzyme activities, impacting metabolic pathways crucial for cancer cell proliferation. The findings suggest that DCP's coordination capabilities could be harnessed for drug development targeting specific enzymes involved in cancer metabolism .

Eigenschaften

IUPAC Name |

2-chloro-6-(6-chloropyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCIUIOCIYSVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450930 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-72-2 | |

| Record name | 6,6'-Dichloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.